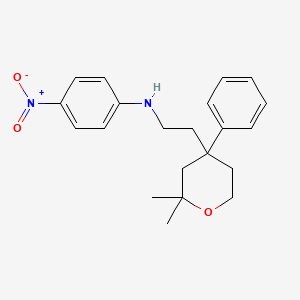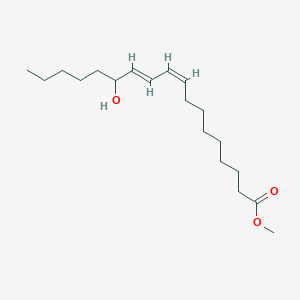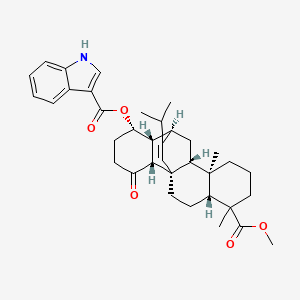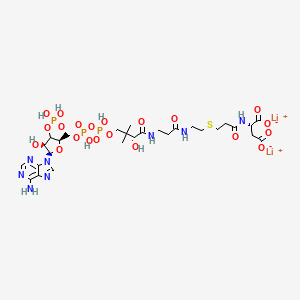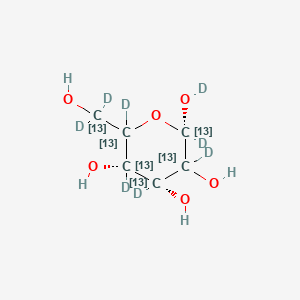
alpha-D-glucose-13C6,d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-glucose-13C6,d7 is a deuterium and carbon-13 labeled form of alpha-D-glucose. This compound is a stable isotope-labeled glucose molecule, where six carbon atoms are replaced with carbon-13 and seven hydrogen atoms are replaced with deuterium. It is commonly used in scientific research as a tracer for metabolic studies and other biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-glucose-13C6,d7 involves the incorporation of stable isotopes into the glucose moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy to monitor the incorporation of isotopes and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D-glucose-13C6,d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving glucose .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the specific reaction being studied, but they often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce gluconic acid, while reduction reactions may yield sorbitol. These products are crucial for understanding the metabolic fate of glucose in biological systems .
Wissenschaftliche Forschungsanwendungen
Alpha-D-glucose-13C6,d7 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of alpha-D-glucose-13C6,d7 involves its incorporation into metabolic pathways as a labeled glucose molecule. The stable isotopes allow researchers to track the movement and transformation of glucose within cells and tissues. This provides valuable insights into the molecular targets and pathways involved in glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose-13C6: A carbon-13 labeled glucose molecule without deuterium atoms.
D-Glucose-1,2,3,4,5,6,6-d7: A deuterium-labeled glucose molecule without carbon-13 atoms.
D-Glucose-6,6-d2: A glucose molecule labeled with deuterium at the sixth carbon position.
Uniqueness
Alpha-D-glucose-13C6,d7 is unique because it combines both carbon-13 and deuterium labeling, providing a dual-labeled glucose molecule. This dual labeling enhances the accuracy and sensitivity of metabolic studies, making it a valuable tool for researchers investigating complex biochemical processes .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
194.16 g/mol |
IUPAC-Name |
(2S,4R,5S)-2,3,4,5,6-pentadeuterio-2-deuteriooxy-6-[dideuterio(hydroxy)(113C)methyl](2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4-,5?,6+/m1/s1/i1+1D2,2+1D,3+1D,4+1D,5+1D,6+1D,11D |
InChI-Schlüssel |
WQZGKKKJIJFFOK-WGNUVCMLSA-N |
Isomerische SMILES |
[2H][13C@]1([13C@]([13C](O[13C@]([13C]1([2H])O)([2H])O[2H])([2H])[13C]([2H])([2H])O)([2H])O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
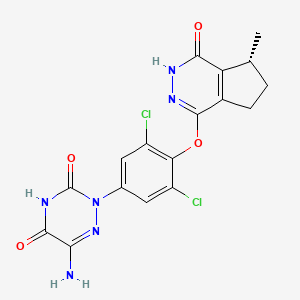
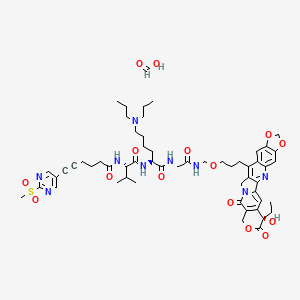
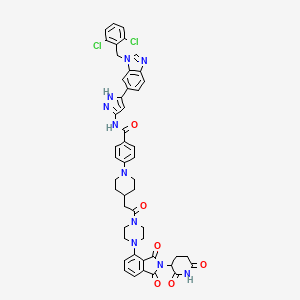
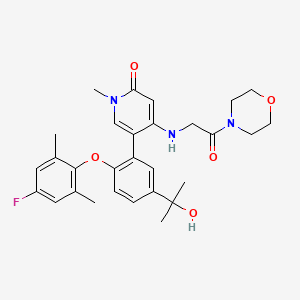
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
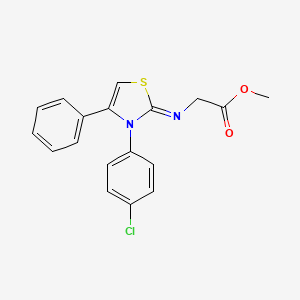
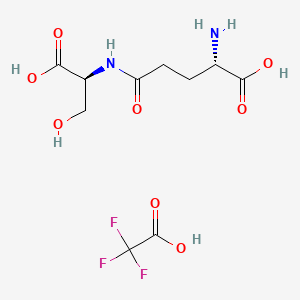
![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
